molecular formula C₁₄H₁₇D₁₁O₃ B1162126 (8S)-8-Hydroxy-tetradecanoic Acid-d11

(8S)-8-Hydroxy-tetradecanoic Acid-d11

Cat. No.: B1162126
M. Wt: 255.44
Attention: For research use only. Not for human or veterinary use.
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Description

(8S)-8-Hydroxy-tetradecanoic Acid-d11 is a chiral, deuterated derivative of hydroxytetradecanoic acid, synthesized for use in advanced biochemical and metabolic research. As a stable isotope-labeled compound, it serves as a critical internal standard in mass spectrometry-based lipidomics, enabling the precise quantification of hydroxy fatty acids and their metabolites in complex biological samples. The specific (8S) stereochemistry is significant for studying enzyme-substrate interactions and metabolic pathways that are stereoselective. Hydroxy fatty acids are important bioactive lipids involved in various cellular signaling processes. Related hydroxy tetradecanoic acids, such as (R)-3-hydroxytetradecanoic acid, are known to act as inhibitors of the Toll-like Receptor 4 (TLR4) pathway, a key mediator of innate immune responses . Therefore, this deuterated compound provides a powerful tool for probing the mechanisms of inflammation, beta-oxidation of fatty acids, and other lipid-mediated functions. With a molecular formula of C14H17D11O3 and a molecular weight of 255.44 g/mol, its high isotopic purity ensures reliable and accurate experimental data. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₄H₁₇D₁₁O₃

Molecular Weight

255.44

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length: (8S)-8-Hydroxy-tetradecanoic Acid-d11 (C14) is shorter than 8-hydroxyoctadecanoic acid (C18) and 13(S)-hydroxyoctadecanoic acid (C18), which may influence its solubility, membrane permeability, and metabolic pathways. Shorter chains generally exhibit lower hydrophobicity .
  • Hydroxyl Position: The 8th position of the hydroxyl group in the deuterated compound contrasts with 13(S)-hydroxyoctadecanoic acid (13th position) and 16-hydroxyhexadecanoic acid (16th position). Positional differences affect biological activity; for example, mid-chain hydroxy fatty acids are often involved in signaling, while terminal hydroxyls are common in cutin polymers .
  • Stereochemistry: The S-configuration distinguishes it from 8(R)-hydroxyoctadecanoic acid, which may interact differently with enzymes or receptors. Stereospecificity is critical in biochemical pathways, as seen in prostaglandin synthesis .
  • Deuterium Substitution: The d11 label provides a unique isotopic signature absent in non-deuterated analogs, enabling precise tracking in metabolic studies .

Research Findings

  • 13(S)-Hydroxyoctadecanoic acid (): Classified as non-hazardous and used in high-purity laboratory settings. Its anti-inflammatory properties are under investigation, though its long chain may limit cellular uptake compared to C14 analogs .
  • 8-Hydroxyoctadecanoic acid (): Limited literature exists, but its detection in biological samples suggests a role as a biomarker for oxidative stress .
  • 8(R)-Hydroxyoctadecanoic acid (): The R-configuration alters its interaction with lipoxygenases, highlighting the importance of stereochemistry in enzyme-substrate specificity .

Preparation Methods

Enamine Formation and Alkylation

  • Starting Materials : A deuterated enamine precursor is prepared by reacting pyrrolidine with deuterated alkyl ketones (e.g., 8-keto-tetradecanoic acid-d11). The deuterium is introduced at the α-position of the ketone via deuteration with D₂O or LiAlD₄.

  • Coupling Reaction : The enamine is coupled with a bromoalkanoic acid derivative (e.g., 6-bromohexanoic acid) under inert conditions (N₂ atmosphere) at 50–60°C for 12–24 hours. The reaction is monitored via GC or HPLC to track the disappearance of starting materials.

Hydrolysis and Cyclization

  • Acid Quenching : The reaction mixture is quenched with aqueous HCl (1:1 v/v) and refluxed to hydrolyze the enamine, yielding a diketone intermediate.

  • Base-Catalyzed Cyclization : The diketone is treated with KOH in methanol under reflux (65°C, 6 hours) to form the ketoacid. Subsequent hydrogenation with Pd/C and D₂ gas introduces additional deuterium atoms at unsaturated positions.

Table 1: Key Reaction Parameters for Enamine-Based Synthesis

StepConditionsYield (%)Deuterium Incorporation
Enamine FormationPyrrolidine, D₂O, 50°C, 12 h855 positions
AlkylationN₂, 60°C, THF, 24 h782 positions
HydrogenationPd/C, D₂, 70°C, 6 h924 positions

Biocatalytic Production Using Recombinant Enzymes

The enzymatic synthesis of 8-hydroxy fatty acids, as demonstrated in PubMed 27997074 , offers a stereoselective route. Here, 8,11-linoleate diol synthase (8,11-LDS) from Penicillium chrysogenum hydroxylates unsaturated fatty acids at the 8th position. For deuterated derivatives:

Substrate Engineering

  • Deuterated Linoleic Acid : Linoleic acid-d11 is synthesized via deuteration of linoleic acid using D₂O and platinum catalysts. The deuterated substrate is then fed to recombinant E. coli expressing 8,11-LDS.

  • Reaction Optimization : Optimal conditions include pH 7.0, 25°C, and 10 g/L substrate, achieving 60% conversion to 8-hydroxy products in 1 hour.

Stereochemical Control

  • The (S)-configuration is enforced by the enzyme’s active site, which positions the substrate for anti-Markovnikov hydroxylation. This eliminates the need for chiral resolving agents.

Table 2: Biocatalytic Synthesis Parameters

ParameterValueOutcome
SubstrateLinoleic acid-d118-Hydroxy product
Enzyme Load20 g/L cells6.0 g/L productivity
Stereoselectivity>99% (S)HPLC chiral analysis

Deuterium Incorporation Strategies

Isotopic Exchange Reactions

  • Acid-Catalyzed Exchange : The carboxylic acid group of tetradecanoic acid undergoes H/D exchange in D₂O with H₂SO₄ (0.1 M, 100°C, 48 h), introducing deuterium at the α-position.

  • Radical Deuteration : Photochemical reactions with D₂ and benzophenone generate deuterium radicals, replacing hydrogen atoms at non-hydroxylated positions.

Synthetic Challenges

  • Regioselectivity : Ensuring deuterium incorporation at 11 positions without affecting the hydroxyl group requires orthogonal protecting groups (e.g., silyl ethers).

  • Purification : Silica gel chromatography (10% EtOAc/cyclohexane) removes non-deuterated byproducts, as outlined in RSC PDF d1gc02251b .

Analytical Characterization

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 255.3 [M+H]⁺ confirms 11 deuterium atoms (calc. 255.29 for C₁₄D₁₁H₁₇O₃).

NMR Spectroscopy

  • ¹H NMR : Absence of protons at δ 1.2–1.4 (methylene adjacent to deuterated sites).

  • ¹³C NMR : Shift at δ 73.5 ppm confirms the (S)-8-hydroxy group .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling, storage, and disposal of (8S)-8-Hydroxy-tetradecanoic Acid-d11 in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation .
  • Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize small quantities with dilute NaOH before disposal .

Q. How can researchers confirm the structural integrity and enantiomeric purity of (8S)-8-Hydroxy-tetradecanoic Acid-d11?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify deuterium labeling at specific positions and assess stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M+11 for deuterated species) and isotopic distribution .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) with hexane-isopropanol mobile phases to validate enantiomeric excess (>98%) .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (water-acetonitrile + 0.1% formic acid) to separate hydroxylated byproducts. Calibrate with certified reference standards .
  • Gas Chromatography (GC-MS) : Detect volatile degradation products (e.g., aldehydes or ketones) under splitless injection mode .

Advanced Research Questions

Q. How can isotopic effects of deuterium substitution on metabolic stability be systematically evaluated in in vitro assays?

  • Methodological Answer :

  • Comparative Studies : Co-incubate deuterated and non-deuterated analogs in hepatocyte or microsomal assays. Monitor half-life (t1/2t_{1/2}) via LC-MS/MS .
  • Isotope Tracing : Use 2H^{2}\text{H}-NMR or isotope-ratio MS to track deuterium retention in metabolites .
  • Data Interpretation : Apply kinetic isotope effect (KIE) models to distinguish metabolic pathway alterations from non-specific degradation .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Variable Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) with matched cell lines (e.g., HEK293 vs. HepG2) .
  • Purity Reassessment : Re-analyze legacy samples for batch-specific impurities (e.g., oxidation products) using HPLC-DAD .
  • Data Harmonization : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell media) .

Q. How can degradation pathways be characterized under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (hydrolytic) for 14 days. Monitor degradation via LC-MS .
  • Mechanistic Probes : Use 18O^{18}\text{O}-labeling in aqueous buffers to trace hydroxylation or esterification pathways .

Q. What advanced chromatographic methods mitigate matrix interference in biological samples during pharmacokinetic studies?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis® MCX) to isolate the compound from plasma proteins and lipids .
  • Matrix-Matched Calibration : Prepare standards in analyte-free biological fluid to correct for ion suppression/enhancement in LC-MS/MS .

Methodological Notes

  • Data Validation : Ensure instrument calibration with NIST-traceable standards and include negative controls to exclude artifacts .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for data availability (e.g., FAIR principles) .

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